molecular formula C19H16FNO5S B2465211 Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 896309-72-1

Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No. B2465211
CAS RN: 896309-72-1
M. Wt: 389.4
InChI Key: ZELFCBOCZKXZEI-UHFFFAOYSA-N
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Description

Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, also known as PSFEC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PSFEC is a carbamate derivative of 4-fluorophenylsulfonylurea and furan-2-ylmethylamine, and has been synthesized through a multistep process.

Scientific Research Applications

Prodrug Development for Antimicrobial Activity

Research has demonstrated the synthesis of carbamate analogues, including derivatives of furan, for use as prodrugs against infections such as Pneumocystis carinii pneumonia (PCP). For instance, compounds with the 4-fluorophenyl carbamate group have shown significant anti-PCP activity through both intravenous and oral administration, highlighting their potential in antimicrobial therapy (Rahmathullah et al., 1999).

Fluorescent Molecular Probes

Derivatives embodying sulfonyl and furan groups have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes to study biological events and processes. The presence of a sulfonyl group adjacent to a phenyl ring affects their fluorescence properties, indicating their utility in biological imaging and molecular studies (Diwu et al., 1997).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores, incorporating the sulfonyl and furan motifs, have been designed to function as fluorescent pH sensors. These compounds can switch their emission properties in response to pH changes, making them suitable for detecting acidic and basic conditions in various environments. This adaptability is attributed to the intramolecular charge transfer within the molecules, emphasizing their potential in chemical sensing applications (Yang et al., 2013).

Synthesis of Vinyl Fluorides

Research has also focused on the synthesis of vinyl fluorides using compounds with the phenylsulfonyl group. These studies contribute to the development of methodologies for creating fluorinated compounds, which are important in the synthesis of pharmaceuticals and agrochemicals. The strategies involve the use of sulfonyl compounds as intermediates, facilitating the introduction of fluorine into organic molecules (McCarthy et al., 1990).

Chemosensors for Metal Ions

Further research has led to the development of phenoxazine-based fluorescent chemosensors, incorporating furan and sulfonyl groups for the detection of metal ions such as Cd2+ and CN− ions. These chemosensors exhibit high sensitivity and selectivity, proving their effectiveness in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

properties

IUPAC Name

phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S/c20-14-8-10-16(11-9-14)27(23,24)18(17-7-4-12-25-17)13-21-19(22)26-15-5-2-1-3-6-15/h1-12,18H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFCBOCZKXZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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